molecular formula C17H24N2O5S B7709772 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine

1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine

Cat. No. B7709772
M. Wt: 368.4 g/mol
InChI Key: JVMFOOWHNUBSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine, also known as MPSBMP, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine inhibits the enzyme PDE5 by binding to its catalytic site. PDE5 is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates cell proliferation and survival. By inhibiting PDE5, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine increases the levels of cGMP, leading to cell death in cancer cells and reducing inflammation in immune cells. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine also acts as an antioxidant and protects neurons from oxidative stress by scavenging free radicals.
Biochemical and Physiological Effects
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to have a selective inhibitory effect on PDE5, with minimal inhibition of other PDE isoforms. This selectivity makes 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine a promising therapeutic agent with fewer side effects. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In animal studies, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to reduce tumor growth, inflammation, and neuronal death.

Advantages and Limitations for Lab Experiments

1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has several advantages for lab experiments, including its high purity, good pharmacokinetic properties, and selective inhibitory effect on PDE5. However, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine also has limitations, including its high cost and limited availability. The synthesis method for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine is complex and requires specialized equipment and expertise, which limits its accessibility for some researchers.

Future Directions

There are several future directions for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment regimen for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine, as well as its potential side effects. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine could also be used as a tool to study the role of PDE5 in various cellular processes and diseases. Additionally, the synthesis method for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine could be further optimized to increase its yield and reduce its cost, making it more accessible for researchers.

Synthesis Methods

The synthesis of 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine involves the reaction of 4-methylpiperazine with 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base. The reaction yields 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine as a white solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine.

Scientific Research Applications

1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to inhibit the growth of various cancer cell lines by targeting the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in regulating cell proliferation and survival, and its inhibition by 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine leads to cell death. In inflammation research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In neurodegenerative disease research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to protect neurons from oxidative stress and prevent neuronal death.

properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-12-14-5-4-10-24-14)11-16(15)25(21,22)19-8-2-3-9-19/h6-7,11,14H,2-5,8-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMFOOWHNUBSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.